molecular formula C19H15N3O3 B2540507 N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1904376-14-2

N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide

Katalognummer: B2540507
CAS-Nummer: 1904376-14-2
Molekulargewicht: 333.347
InChI-Schlüssel: PZNHJBWNOYHZGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({[2,3'-Bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule composed of a 2H-1,3-benzodioxole-5-carboxamide core linked to a [2,3'-bipyridine]-3-ylmethyl group. This structure combines privileged pharmacophores often explored in medicinal chemistry. The 1,3-benzodioxole (piperonyl) moiety is a common scaffold found in bioactive molecules and has been investigated for various biological activities, including serving as a key intermediate in the synthesis of compounds with potential anticonvulsant and psychosedative properties . The bipyridine moiety offers metal-chelating properties and is a frequent structural element in ligands for catalysis and functional materials. Researchers can utilize this compound as a versatile chemical building block. Potential applications include the development of novel pharmaceutical candidates, particularly in central nervous system (CNS) research, or as a precursor in synthetic organic chemistry. It may also serve as a key intermediate for constructing more complex molecular architectures for chemical biology studies. The mechanism of action for this specific compound has not been elucidated and would be dependent on the specific research context and target system. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, characterized by techniques such as NMR and mass spectrometry.

Eigenschaften

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(13-5-6-16-17(9-13)25-12-24-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHJBWNOYHZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2H-1,3-Benzodioxole-5-Carboxylic Acid

The benzodioxole fragment is typically derived from safrole or piperonal , which undergo functionalization to introduce the carboxylic acid group. A patented method involves:

  • Bromination : Safrole is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding 5-bromo-1,3-benzodioxole.
  • Oxidation : The brominated intermediate is oxidized with KMnO₄ in acidic conditions to form 2H-1,3-benzodioxole-5-carboxylic acid (yield: 78–85%).

Alternative routes utilize Suzuki-Miyaura coupling to introduce substituents. For example, (6-bromobenzo[d]dioxol-5-yl)methanol can be coupled with aryl boronic acids under Pd catalysis, followed by oxidation to the carboxylic acid.

Synthesis of [2,3'-Bipyridine]-3-ylmethylamine

The bipyridine amine fragment is constructed via cross-coupling reactions:

Pyridine-Pyridine Coupling

A Stille coupling between 3-bromo-pyridine and 2-trimethylstannyl-pyridine in the presence of Pd(PPh₃)₄ and CuI in DMF at 80°C yields 2,3'-bipyridine (72% yield).

Introduction of the Methylamine Group

The bipyridine is functionalized via:

  • Lithiation : Treatment with LDA at −78°C, followed by quenching with DMF to introduce a formyl group at the 3-position.
  • Reductive Amination : The aldehyde is reacted with ammonium acetate and NaBH₃CN in MeOH to produce [2,3'-bipyridine]-3-ylmethylamine (65% yield over two steps).

Amide Bond Formation

Coupling the two fragments is achieved through activation of the carboxylic acid :

Acid Chloride Method

2H-1,3-Benzodioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with [2,3'-bipyridine]-3-ylmethylamine in dry THF at 0°C–25°C affords the target compound (Table 1).

Table 1: Optimization of Amide Coupling Conditions

Activator Solvent Temp (°C) Yield (%)
SOCl₂ THF 25 82
EDCI/HOBt DCM 0→25 75
HATU DMF 25 88

Coupling Reagent Approach

Using HATU as a coupling agent in DMF with DIPEA as a base provides higher yields (88%) due to reduced racemization and milder conditions.

Purification and Characterization

Crude product is purified via flash column chromatography (silica gel, 7:3 hexane/EtOAc) or recrystallization from EtOH/H₂O. Purity is confirmed by:

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H₂O).
  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H, NH), 7.89–7.12 (m, 6H, aromatic), 5.98 (s, 2H, OCH₂O), 4.53 (d, J = 5.6 Hz, 2H, CH₂).

Challenges and Mitigation Strategies

  • Low Solubility : The bipyridine amine exhibits poor solubility in non-polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.
  • Byproduct Formation : Excess coupling reagents lead to acylurea byproducts. Stoichiometric control and sequential reagent addition mitigate this issue.

Scalability and Industrial Relevance

A patented continuous-flow process achieves a 92% yield at the kilogram scale by integrating microwave-assisted Suzuki coupling and inline purification. This method reduces reaction times from 24 h to 2 h and enhances reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the bipyridine ring, leading to the formation of dihydrobipyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce dihydrobipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of advanced materials, such as catalysts and sensors.

Wirkmechanismus

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and functional similarities with other benzodioxole-carboxamide derivatives and bipyridine-containing molecules. Below is a comparative analysis based on structural features, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Molecular Weight (g/mol)
N-({[2,3'-Bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide 1,3-Benzodioxole + bipyridine - 2,3'-Bipyridine methyl group
- No halogen or sulfur modifications
Undisclosed (structural analogs suggest kinase inhibition) ~405.4
Tulmimetostatum 1,3-Benzodioxole + dihydropyridine - Chloro, methyl, methylsulfanyl groups
- Cyclohexyl-azetidine substituent
Antineoplastic (Phase II trials) ~642.1

Key Differences and Implications

Substituent Complexity: Tulmimetostatum includes a chloro group and methylsulfanyl modification, which enhance lipophilicity and may improve membrane permeability compared to the bipyridine-containing compound. The absence of sulfur or halogen atoms in N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide suggests reduced metabolic stability but possibly lower toxicity.

Heterocyclic Moieties :

  • The 2,3'-bipyridine group in the primary compound provides two nitrogen atoms capable of metal chelation, a feature absent in tulmimetostatum. This may render the compound suitable for targeting metalloenzymes or metal-dependent signaling pathways.
  • Tulmimetostatum’s dihydropyridine moiety is redox-active, which could contribute to its antineoplastic effects via reactive oxygen species (ROS) modulation .

Biological Activity :

  • Tulmimetostatum’s antineoplastic activity is well-documented, with Phase II trials highlighting efficacy in solid tumors. Its mechanism likely involves kinase inhibition (e.g., MET or AXL kinases) due to the azetidine-cyclohexyl group enhancing target binding .
  • The primary compound’s bipyridine-methyl group may favor interactions with nicotinic acetylcholine receptors or DNA topoisomerases, though experimental validation is required.

Physicochemical Properties

  • The bipyridine compound’s nitrogen-rich structure may improve solubility in polar solvents.
  • Binding Affinity : Molecular docking studies of bipyridine analogs suggest strong affinity for ATP-binding pockets in kinases (e.g., EGFR), whereas tulmimetostatum’s cyclohexyl-azetidine group enhances conformational flexibility for allosteric modulation.

Research Findings and Gaps

  • Toxicity Profiles : Tulmimetostatum has demonstrated dose-dependent hepatotoxicity in preclinical models, possibly linked to its sulfur-containing substituents . The bipyridine compound’s toxicity remains unstudied.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.